molecular formula C16H12BrFN4O3S3 B2717503 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1223997-32-7

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B2717503
CAS No.: 1223997-32-7
M. Wt: 503.38
InChI Key: IQAOKZLYPBMAMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. For instance, the NMR data provide information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum provides information about the functional groups present in the molecule .

Scientific Research Applications

Pharmacokinetic Insights and Drug Design

Research on fluorinated pyrimidines, such as 5-Fluorouracil, provides valuable insights into the pharmacokinetics and pharmacodynamics of compounds with similar structures. Fluorinated pyrimidines have been extensively studied for their application in cancer treatment due to their role in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. Studies have also explored novel approaches to enhancing their therapeutic efficacy through oral administration strategies (Grem, 2000). The research into fluorinated pyrimidines underscores the importance of understanding the metabolic pathways and potential for drug-drug interactions, which are critical considerations for the development of any new therapeutic agents.

Environmental Concerns and Degradation

Polyfluoroalkyl substances, due to their structural components, have raised environmental concerns, particularly regarding their persistence and bioaccumulation potential. Research on the environmental fate of these compounds highlights the challenges associated with their degradation and the implications for water safety and wildlife exposure. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing strategies for their removal or management (Liu & Avendaño, 2013).

Analytical and Synthetic Chemistry

The synthesis and analysis of complex fluorinated compounds remain a critical area of research in chemistry. The development of efficient synthetic routes and the characterization of these compounds are fundamental for their application in drug development and other technological applications. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, showcases the ongoing efforts to refine and improve the synthesis of fluorinated compounds for various applications (Qiu et al., 2009).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. The development of new synthetic methods could also be a focus of future research .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O3S3/c17-9-3-4-11(10(18)6-9)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAOKZLYPBMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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